molecular formula C10H13NO B13699041 2-Cyclopropyl-4-methoxyaniline

2-Cyclopropyl-4-methoxyaniline

Cat. No.: B13699041
M. Wt: 163.22 g/mol
InChI Key: HOBDWHHOBYXQOL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methoxyaniline is an organic compound characterized by a cyclopropyl group attached to the aniline ring, with a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methoxyaniline typically involves the following steps:

    Starting Material: The synthesis begins with p-anisidine (4-methoxyaniline).

    Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction. One common method involves the reaction of p-anisidine with cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Cyclopropyl-4-methoxyaniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methoxyaniline involves its interaction with specific molecular targets. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its electronic properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Cyclopropyl-4-fluoroaniline: Similar structure but with a fluorine atom instead of a methoxy group.

    2-Cyclopropyl-4-chloroaniline: Contains a chlorine atom instead of a methoxy group.

    2-Cyclopropyl-4-nitroaniline: Features a nitro group instead of a methoxy group.

Uniqueness: 2-Cyclopropyl-4-methoxyaniline is unique due to the presence of the methoxy group, which can significantly influence its reactivity and interactions compared to its analogs

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-cyclopropyl-4-methoxyaniline

InChI

InChI=1S/C10H13NO/c1-12-8-4-5-10(11)9(6-8)7-2-3-7/h4-7H,2-3,11H2,1H3

InChI Key

HOBDWHHOBYXQOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C2CC2

Origin of Product

United States

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